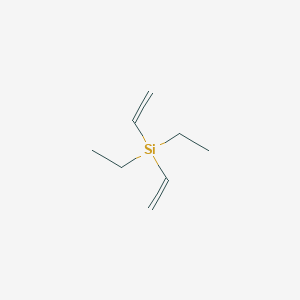
Diethyldivinylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyldivinylsilane is an organosilicon compound with the chemical formula C8H16Si It is characterized by the presence of two vinyl groups attached to a silicon atom, along with two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyldivinylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl compounds with diethylsilane in the presence of a catalyst. The reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyldivinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyldivinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is explored for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its role in the synthesis of novel pharmaceuticals and therapeutic agents.
Industry: this compound is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of diethyldivinylsilane involves its ability to undergo various chemical transformations, primarily through the reactivity of its vinyl groups. These groups can participate in addition, polymerization, and cross-linking reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application, with the silicon atom playing a central role in the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Divinyldimethylsilane: Similar in structure but with methyl groups instead of ethyl groups.
Tetravinylsilane: Contains four vinyl groups attached to the silicon atom.
Dimethoxymethylvinylsilane: Features methoxy and vinyl groups attached to the silicon atom.
Uniqueness
Diethyldivinylsilane is unique due to the presence of both ethyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
18270-16-1 |
|---|---|
Molekularformel |
C8H16Si |
Molekulargewicht |
140.30 g/mol |
IUPAC-Name |
bis(ethenyl)-diethylsilane |
InChI |
InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
UDLNYNSUFIHIKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


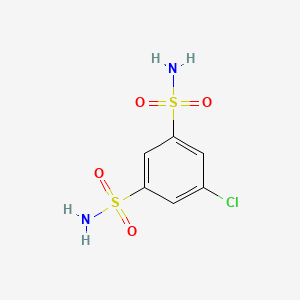
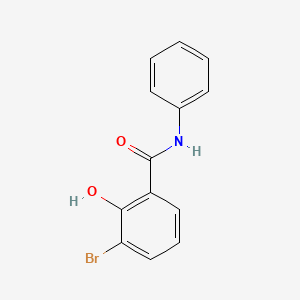


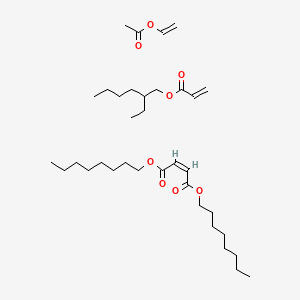
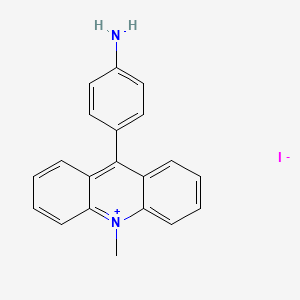

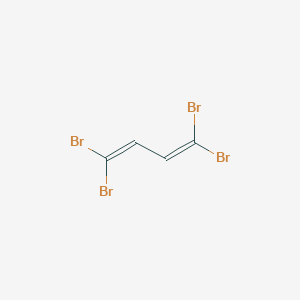
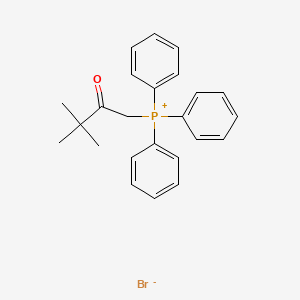
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
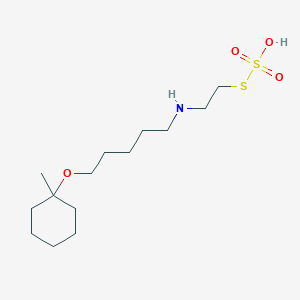
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)


